9-(3,5-Dimethylphenyl)-9H-carbazole
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Overview
Description
9-(3,5-Dimethylphenyl)-9H-carbazole: is an organic compound belonging to the carbazole family. Carbazoles are known for their aromatic structure and are widely used in various fields such as organic electronics, pharmaceuticals, and materials science. The presence of the 3,5-dimethylphenyl group in this compound enhances its chemical properties, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3,5-Dimethylphenyl)-9H-carbazole typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The reaction conditions are generally mild and functional group tolerant, making it a preferred method for synthesizing this compound .
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale Suzuki–Miyaura coupling reactions. The process involves the use of palladium catalysts and boron reagents, which are readily available and environmentally benign . The scalability of this method makes it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
9-(3,5-Dimethylphenyl)-9H-carbazole undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
9-(3,5-Dimethylphenyl)-9H-carbazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 9-(3,5-Dimethylphenyl)-9H-carbazole involves its interaction with specific molecular targets and pathways. For instance, it can act as a cholinesterase inhibitor, forming unstable complexes with cholinesterases by carbamoylation of the active sites of the enzymes . This interaction can lead to various biological effects, including modulation of neurotransmitter levels.
Comparison with Similar Compounds
Similar Compounds
Carbazole: The parent compound of 9-(3,5-Dimethylphenyl)-9H-carbazole, known for its aromatic structure and wide range of applications.
3,5-Dimethylphenylcarbamate: Another compound with similar structural features and chemical properties.
Uniqueness
The presence of the 3,5-dimethylphenyl group in this compound enhances its chemical stability and reactivity compared to other carbazole derivatives. This unique feature makes it particularly useful in applications requiring high chemical stability and specific reactivity .
Properties
CAS No. |
360045-01-8 |
---|---|
Molecular Formula |
C20H17N |
Molecular Weight |
271.4 g/mol |
IUPAC Name |
9-(3,5-dimethylphenyl)carbazole |
InChI |
InChI=1S/C20H17N/c1-14-11-15(2)13-16(12-14)21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-13H,1-2H3 |
InChI Key |
MNUHDLAUWJGULC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C3=CC=CC=C3C4=CC=CC=C42)C |
Origin of Product |
United States |
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